Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-propionyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-propionyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromoacetic acid derivatives with amides or nitriles, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium methoxide in a solvent like methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-propionyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups onto the oxazole ring.
Scientific Research Applications
Methyl 5-methyl-2-propionyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-propionyloxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-4-oxazolecarboxylate: A closely related compound with similar structural features.
Macrooxazoles: A group of oxazole derivatives with varying substituents and biological activities.
Uniqueness
Methyl 5-methyl-2-propionyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61183-13-9 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-4-6(11)8-10-7(5(2)14-8)9(12)13-3/h4H2,1-3H3 |
InChI Key |
UKDLCSLZAGUPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=C(O1)C)C(=O)OC |
Origin of Product |
United States |
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